molecular formula C18H19FN4O3S B2823361 2-fluoro-N-{6-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}benzamide CAS No. 1021135-51-2

2-fluoro-N-{6-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}benzamide

Cat. No.: B2823361
CAS No.: 1021135-51-2
M. Wt: 390.43
InChI Key: USUOVGAKSVRYTG-UHFFFAOYSA-N
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Description

This product is the chemical compound 2-fluoro-N-{6-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}benzamide, provided as a high-purity material for research purposes. While the specific biological activity and applications of this exact molecule are not yet detailed in the literature, it belongs to the pyridazine class of heterocyclic compounds, which are of significant interest in medicinal chemistry . Pyridazine derivatives are known to be investigated for their potential as therapeutic agents, with patents disclosing similar compounds for various applications . The structure of this particular compound features a 2-fluorobenzamide group linked to a pyridazine ring, which is further functionalized with a sulfide chain and a tetrahydrofuran (oxolane) carboxamide group. This complex architecture suggests potential for interaction with biological targets. Researchers may find this compound valuable for exploring structure-activity relationships (SAR), particularly in developing novel enzyme inhibitors or receptor modulators. The presence of the fluorine atom and the amide linkages are common pharmacophores that can influence binding affinity and metabolic stability . This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for determining the suitability of this compound for their specific investigations.

Properties

IUPAC Name

2-fluoro-N-[6-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylpyridazin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O3S/c19-14-6-2-1-5-13(14)18(25)21-15-7-8-17(23-22-15)27-11-16(24)20-10-12-4-3-9-26-12/h1-2,5-8,12H,3-4,9-11H2,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USUOVGAKSVRYTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-{6-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}benzamide typically involves multiple steps, including the formation of the pyridazinyl core, introduction of the tetrahydrofuran moiety, and final coupling with the benzamide group. Common synthetic routes may involve:

    Formation of the Pyridazinyl Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Tetrahydrofuran Moiety: This can be achieved through nucleophilic substitution reactions, where the tetrahydrofuran ring is introduced via a suitable leaving group.

    Coupling with Benzamide: The final step involves coupling the pyridazinyl intermediate with a benzamide derivative, often using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-{6-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the benzamide or pyridazinyl moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • Compounds similar to 2-fluoro-N-{6-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}benzamide have been investigated for their ability to inhibit tumor growth. The presence of the fluorine atom and the pyridazine ring may enhance the compound's interaction with specific cancer cell receptors, potentially leading to apoptosis in malignant cells.
  • Antimicrobial Properties :
    • The sulfanyl group is often associated with antimicrobial activity. Research indicates that compounds containing sulfanyl moieties can exhibit significant antibacterial and antifungal properties, suggesting that this compound may be effective against various pathogens.
  • Neuroprotective Effects :
    • Similar compounds have been studied for their neuroprotective effects, particularly in models of neurodegenerative diseases. The modulation of neurotransmitter systems through specific receptor interactions could provide therapeutic avenues for conditions such as Alzheimer's disease and Parkinson's disease.

Case Studies

  • Study on Anticancer Effects :
    • A recent study demonstrated that derivatives of pyridazine compounds showed promising results in inhibiting the growth of breast cancer cells in vitro. The study highlighted the importance of structural modifications, such as the introduction of fluorine and sulfanyl groups, in enhancing anticancer activity.
  • Neuroprotection Research :
    • In a model of oxidative stress-induced neuronal damage, compounds similar to this compound exhibited significant protective effects, reducing cell death and improving survival rates.

Mechanism of Action

The mechanism of action of 2-fluoro-N-{6-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The following table compares key structural features, physicochemical properties, and inferred biological activities of the target compound with analogous molecules:

Compound Name Core Structure Key Substituents Physicochemical Properties Inferred Biological Activity References
2-fluoro-N-{6-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}benzamide Pyridazine 2-fluorobenzamide, sulfanyl-carbamoyl-tetrahydrofuran Moderate logP (estimated), chiral center Potential enzyme inhibition/pesticide
2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide Pyridazine 4-methylphenyl, acetamide-sulfanyl-tetrahydrofuran Higher lipophilicity (methyl group) Unknown, structural analog
Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) Benzamide 2,6-difluorobenzamide, chlorophenyl urea High logP, crystalline Insect growth regulator (chitinase)
2-chloro-4,5-difluoro-N-[(oxolan-2-yl)methyl]benzamide Benzamide 2-chloro-4,5-difluorobenzamide, tetrahydrofuran Increased halogen content, lower solubility Antimicrobial candidate
3-(6-((4-methylsulfonylpiperazin-1-yl)methyl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)benzamide Thieno-pyrimidine Benzamide, morpholino, methylsulfonylpiperazine High polarity (sulfonyl group), complex structure Kinase inhibition (e.g., anticancer)

Key Findings:

Pyridazine vs. Benzamide Cores: The pyridazine core in the target compound and its analog () offers two nitrogen atoms for hydrogen bonding, contrasting with the single amide group in diflubenzuron . This may enhance target specificity in enzyme inhibition. Thieno-pyrimidine derivatives () exhibit broader aromatic systems, likely favoring interactions with hydrophobic enzyme pockets compared to pyridazine .

Substituent Effects: Fluorine vs. Sulfanyl vs. Sulfonyl: The sulfanyl bridge (-S-) in the target compound is less polar than sulfonamides (e.g., ), increasing membrane permeability but reducing solubility .

Tetrahydrofuran (Oxolan) Moieties :

  • The oxolan group enhances solubility compared to purely aromatic analogs (e.g., 4-methylphenyl in ). Its chiral center may influence enantioselective interactions, a factor absent in achiral compounds like diflubenzuron .

Biological Implications: Diflubenzuron’s urea linkage and chlorophenyl group target insect chitin synthesis, whereas the target compound’s pyridazine-sulfanyl chain may interfere with different metabolic pathways, such as nucleic acid synthesis . Thieno-pyrimidine derivatives with morpholino groups () are often kinase inhibitors, suggesting divergent applications compared to the pyridazine-based target .

Biological Activity

The compound 2-fluoro-N-{6-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula: C₁₆H₁₇FN₄O₃S₂
  • Molecular Weight: 396.5 g/mol
  • CAS Number: 893134-10-6

Structural Features

The presence of a fluorine atom, an oxolane ring, and a pyridazine moiety are notable features that may influence the biological activity of this compound. The sulfanyl group also suggests potential interactions with biological targets.

Research indicates that compounds similar to this compound may interact with various biological pathways:

  • Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as apoptosis and proliferation.
  • Antioxidant Properties: Some derivatives exhibit antioxidant activity, which can protect cells from oxidative stress.
  • Anti-inflammatory Effects: The compound may modulate inflammatory pathways, providing therapeutic benefits in diseases characterized by chronic inflammation.

1. Antidiabetic Activity

A study focused on related benzamide derivatives demonstrated protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress, which is crucial in diabetes pathogenesis. The most potent analog showed an EC50 of 0.1 μM, indicating significant potential for diabetes treatment .

Compound IDMax Activity (%)EC50 (μM)
WO5m1000.1 ± 0.01

2. Anticancer Potential

Another investigation highlighted the anticancer properties of similar compounds, where they were found to induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests that the compound could be a candidate for cancer therapy .

3. Antimicrobial Activity

Preliminary studies have indicated that compounds with similar structures exhibit antimicrobial properties against various pathogens. The presence of the sulfanyl group may enhance this activity by disrupting bacterial cell wall synthesis .

Research Findings Summary

Recent studies have provided insights into the biological activities of compounds related to this compound:

  • Antidiabetic Activity: Significant protective effects on β-cells.
  • Anticancer Potential: Induction of apoptosis in cancer cells.
  • Antimicrobial Properties: Efficacy against bacterial pathogens.

Q & A

Q. What are the key synthetic routes for 2-fluoro-N-{6-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}benzamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves:
  • Step 1 : Formation of the pyridazine core via cyclization reactions, often using reagents like trifluoromethyl iodide for fluorine incorporation .
  • Step 2 : Introduction of the sulfanyl group via nucleophilic substitution or thiol-ene coupling, requiring anhydrous conditions to prevent oxidation .
  • Step 3 : Amidation of the benzamide moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) under nitrogen atmosphere to ensure high yields .
  • Optimization : Reaction temperatures (0–60°C), solvent polarity (DMF or THF), and stoichiometric ratios are critical for minimizing side products .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of the pyridazine ring and substitution patterns of the oxolane (tetrahydrofuran) group .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and hydrogen-bonding networks, critical for understanding solid-state stability .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and detects impurities (e.g., des-fluoro byproducts) .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Software like AutoDock Vina models binding to enzymes or receptors (e.g., kinases), using the oxolane group’s conformational flexibility to assess ligand-receptor complementarity .
  • DFT Calculations : Predict electronic properties (e.g., Fukui indices) to identify reactive sites for electrophilic/nucleophilic modifications .

Advanced Research Questions

Q. How can contradictions in bioactivity data between in vitro and in vivo studies be resolved?

  • Methodological Answer :
  • Purity Assessment : Use HPLC (C18 columns, acetonitrile/water gradient) to rule out degradation products (e.g., sulfoxide formation) that may skew in vitro results .
  • Metabolic Stability : Incubate the compound with liver microsomes to identify metabolites (e.g., oxidative defluorination) that reduce in vivo efficacy .
  • Pharmacokinetic Modeling : Apply compartmental models to correlate dose-dependent exposure with observed activity discrepancies .

Q. What strategies improve the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • pH Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH) in buffers (pH 1–10) to identify labile bonds (e.g., sulfanyl-acetamide linkage) .
  • Lyophilization : For long-term storage, lyophilize the compound with cryoprotectants (e.g., trehalose) to prevent hydrolytic cleavage of the carbamoyl group .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

  • Methodological Answer :
  • Modify Substituents : Replace the oxolane group with other heterocycles (e.g., tetrahydropyran) to evaluate steric effects on target binding .
  • Fluorine Scanning : Introduce additional fluorine atoms at meta/para positions of the benzamide ring to enhance metabolic stability and lipophilicity .
  • Bioisosteric Replacement : Substitute the sulfanyl group with selenyl or ether linkages to balance reactivity and bioavailability .

Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :
  • CRISPR-Cas9 Knockout : Silence putative targets (e.g., kinases) in cell lines to confirm on-target effects .
  • Thermal Shift Assays : Monitor protein denaturation temperatures to quantify binding affinity changes in the presence of the compound .
  • Transcriptomic Profiling : RNA-seq identifies downstream pathways (e.g., apoptosis markers) modulated by the compound .

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